![molecular formula C13H11ClO3 B14616574 (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 60210-88-0](/img/structure/B14616574.png)
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-chloronaphthalene.
Formation of Intermediate: 1-chloronaphthalene undergoes a reaction with an appropriate reagent to form an intermediate compound.
Final Step: The intermediate is then reacted with ®-2-hydroxypropanoic acid under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenes.
Substitution: Formation of various substituted naphthalenes.
科学的研究の応用
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
(2R)-2-[(1-Bromonaphthalen-2-yl)oxy]propanoic acid: Similar structure with a bromine atom instead of chlorine.
(2R)-2-[(1-Fluoronaphthalen-2-yl)oxy]propanoic acid: Similar structure with a fluorine atom instead of chlorine.
(2R)-2-[(1-Methylnaphthalen-2-yl)oxy]propanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
特性
CAS番号 |
60210-88-0 |
|---|---|
分子式 |
C13H11ClO3 |
分子量 |
250.68 g/mol |
IUPAC名 |
(2R)-2-(1-chloronaphthalen-2-yl)oxypropanoic acid |
InChI |
InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)/t8-/m1/s1 |
InChIキー |
AIVINHFSMZQJFB-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
正規SMILES |
CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


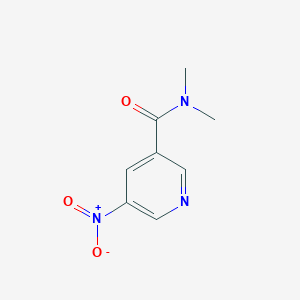
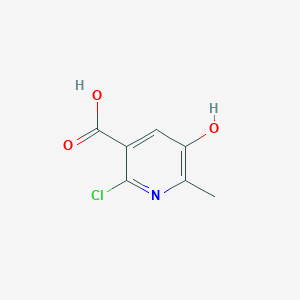

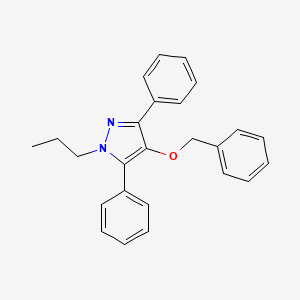
![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
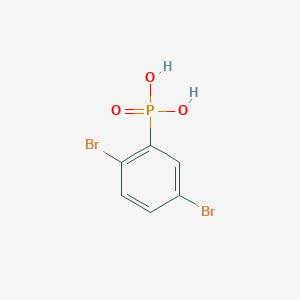
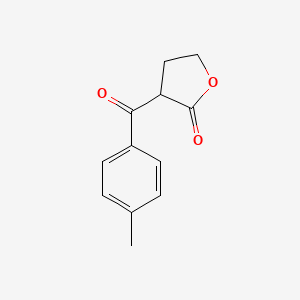
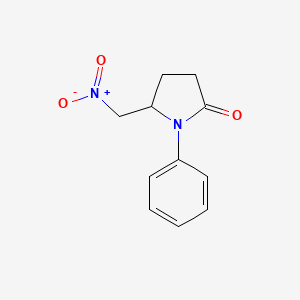
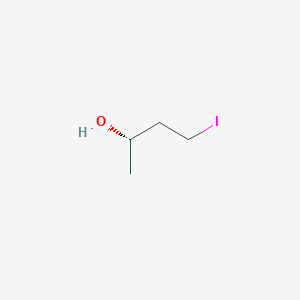
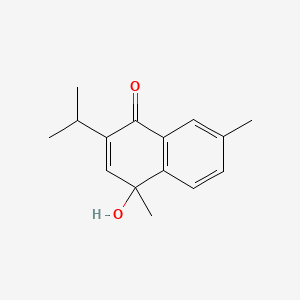

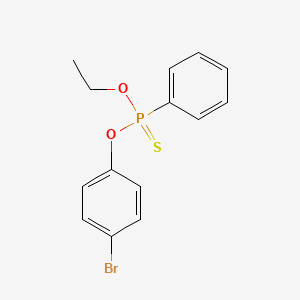
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
